molecular formula C24H23N5O5 B2611670 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921854-12-8

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2611670
CAS RN: 921854-12-8
M. Wt: 461.478
InChI Key: RNKLKLGPDQZNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H23N5O5 and its molecular weight is 461.478. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research on compounds structurally related to the one often focuses on the synthesis of novel heterocyclic compounds. For instance, Abu-Hashem et al. (2020) elaborated on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as agents with anti-inflammatory and analgesic properties. The methodology employed in these syntheses—reacting specific core structures with amino acids or other nucleophiles—can be adapted to synthesize the compound , suggesting its potential utility in creating new heterocyclic compounds with varied biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Electrical and Photoelectrical Properties

Another avenue of research involves the exploration of electrical and photoelectrical behaviors of heterocyclic compounds. Sharma et al. (1995) conducted a study on furazano[3,4-b]piperazine, examining its properties as an organic semiconductor. While the direct relevance to the compound may seem tangential, the study highlights the broader potential of piperazine-derived compounds in electronic and photovoltaic applications, suggesting that further research into the electrical properties of our compound could be fruitful (Sharma, Sangodkar, & Roy, 1995).

Anticancer Activity

The development and evaluation of novel compounds for anticancer activity is a significant area of research. Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and evaluated them for their anticancer potential. Given the structural similarities, the compound could also be evaluated for its potential anticancer activities, following methodologies similar to those used by Kumar and colleagues. This suggests its applicability in designing new anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).

properties

IUPAC Name

7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methyl-3-(4-methylphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5/c1-15-5-7-16(8-6-15)29-23(32)20-19(25-24(29)33)17(14-26(20)2)21(30)27-9-11-28(12-10-27)22(31)18-4-3-13-34-18/h3-8,13-14H,9-12H2,1-2H3,(H,25,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKLKLGPDQZNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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